molecular formula C9H14O B1672270 Isophorone CAS No. 78-59-1

Isophorone

Cat. No. B1672270
CAS RN: 78-59-1
M. Wt: 138.21 g/mol
InChI Key: HJOVHMDZYOCNQW-UHFFFAOYSA-N
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Description

Isophorone is an α,β-unsaturated cyclic ketone. It is a colorless liquid with a characteristic peppermint-like odor, although commercial samples can appear yellowish . It is used as a solvent and as a precursor to polymers, and is produced on a large scale industrially .


Synthesis Analysis

For over 80 years, isophorone has been synthesized via base-catalyzed self-condensation of acetone . This reaction has a complex reaction mechanism with numerous possible reaction steps including the formation of isophorone, triacetone dialcohol, and ketonic resins . Isophorone is produced on a multi-thousand ton scale by the aldol condensation of acetone using KOH .


Molecular Structure Analysis

Isophorone has the molecular formula C9H14O and a molecular weight of 138.2069 . It is a cyclic ketone and an enone .


Chemical Reactions Analysis

Isophorone undergoes reactions characteristic of an α,β-unsaturated ketone . Hydrogenation gives the cyclohexanone derivative. Epoxidation with basic hydrogen peroxide affords the oxide. Isophorone is degraded by attack of hydroxyl radicals .


Physical And Chemical Properties Analysis

Isophorone is a colorless to white liquid with a peppermint-like odor . It has a molecular weight of 138.2, a boiling point of 419°F, a freezing point of 17°F, and a specific gravity of 0.92 .

Scientific Research Applications

Production of Isophorone

Isophorone is a key compound in various industrial applications, utilized as a solvent and as a precursor to valuable chemicals like isophorone diisocyanate for polyurethanes. Its production, mainly through the self-condensation of acetone, has been explored for improvements in selectivity and efficiency using various catalysts and reaction parameters (Ruther et al., 2023).

Isophorone and DNA Interaction

Isophorone derivatives have shown potential in interacting with DNA, which could have implications in the field of genetics and molecular biology. Studies using spectroscopic methods revealed that isophorone compounds can intercalate with DNA, suggesting applications in gene therapy or as a tool in molecular diagnostics (Deiana et al., 2015).

Microbial Biotransformation

Isophorone and its derivatives have been evaluated for antimicrobial properties through microbial biotransformation, demonstrating its potential in developing new antimicrobial agents. Although the results did not show significant activity, this area of research contributes to the exploration of isophorone's biological applications (Kıran et al., 2013).

Isophorone in Natural Products

Research into the presence of isophorone-related compounds in honey highlighted their dependence on botanical origin and correlation with moisture content. This study provides insights into the influence of isophorone derivatives on the quality and characterization of natural products (Karabagias Ik, 2018).

Self-Healing Polymers

Isophorone diisocyanate has been used in self-healing polymers, showcasing the compound's role in advancing materials science. The development of microencapsulation techniques for reactive diisocyanates offers possibilities for creating more durable and sustainable materials (Yang et al., 2008).

Advanced Material Applications

The modification of isophorone compounds has been investigated for their photophysical properties and potential use in organic electronics, such as dye-sensitized solar cells and organic light-emitting devices. These studies demonstrate the versatility of isophorone derivatives in creating high-performance materials for energy and lighting applications (Liu et al., 2009).

Safety And Hazards

Isophorone is a widely used solvent and chemical intermediate. The acute (short-term) effects of isophorone in humans from inhalation exposure include eye, nose, and throat irritation . Chronic (long-term) exposure to isophorone in humans can cause dizziness, fatigue, and depression .

Future Directions

Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes . The estimated annual production volume exceeds 100,000 t/y and the market is expected to further grow in the future .

properties

IUPAC Name

3,5,5-trimethylcyclohex-2-en-1-one
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InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3
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InChI Key

HJOVHMDZYOCNQW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)CC(C1)(C)C
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Molecular Formula

C9H14O
Record name ISOPHORONE
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DSSTOX Substance ID

DTXSID8020759
Record name Isophorone
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Molecular Weight

138.21 g/mol
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Physical Description

Isophorone appears as a clear colorless liquid, with a camphor-like odor. Less dense than water and insoluble in water. Boiling point 420 °F. Flash point near 200 °F. Contact irritates skin and eyes. Toxic by ingestion. Used as a solvent and in pesticides., Liquid, Colorless to white liquid with a peppermint-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; peppermint-like odour, Colorless to white liquid with a camphor-like odor., Colorless to white liquid with a peppermint-like odor.
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Record name 2-Cyclohexen-1-one, 3,5,5-trimethyl-
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Boiling Point

419.4 °F at 760 mmHg (NTP, 1992), 215.32 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg, 215 °C, 419.4 °F, 419 °F
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Flash Point

184 °F (NTP, 1992), 84 °C, 184 °F (84 °C) CLOSED CUP, 84 °C c.c., 184 °F
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in ether, acetone, alcohol, Has high solvent power for vinyl resins, cellulose esters, ether, and many substances soluble with difficulty in other solvents., In water, 12,000 mg/l @ 25 °C., 12 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2, slightly soluble in water; soluble in ether and acetone, Miscible at room temperature (in ethanol), 1%
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Density

0.921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9255 @ 20 °C, Bulk density: 7.7 lb/gal @ 20 °C, Relative density (water = 1): 0.92, 0.919-0.927, 0.92
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Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.77 (Air= 1), Relative vapor density (air = 1): 4.8, 4.77
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 100 °F (NTP, 1992), 0.43 [mmHg], 0.438 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg
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Impurities

It usually contains 1-3% of the isomeric beta-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one)., COMMERCIAL ISOPHORONE USUALLY CONTAINS SOME UNCONJUGATED ISOMER (UP TO 5%) AND SMALL AMOUNTS (<1%) OF XYLITONE, Beta-isophorone 2-4%, mesitylene (1,3,5-trimethylbenzene) trace, mesityl oxide (2-methyl-2 pentene-4-one) trace, phorone (2,6-dimethyl-2, 5-heptadiene-4-one) trace, isoxylitones trace, water trace.
Record name ISOPHORONE
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Product Name

Isophorone

Color/Form

Water-white liquid, Colorless to white-liquid., Clear liquid

CAS RN

78-59-1
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Melting Point

18 °F (NTP, 1992), -8.1 °C, -8 °C, 17 °F
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Synthesis routes and methods I

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4.14 g (0.02mol) of butyltrimethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone over a period of 120 min and at a temperature of 115° C. Following neutralization with 4 g of H3PO4 the mixture is distilled. There are obtained 424.3 g of isophorone and 478.3 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 98.8% based on converted isophorone and 96.5% based on HCN used.
Quantity
622 g
Type
reactant
Reaction Step One
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 622 g (4.5 mol) of isophorone there are added, at 120° C. over a period of 120min, a mixture of 207.3 g (1.5mol) of isophorone and 81 g (3.0 mol) of HCN in the presence of 5.2 g (0.02 mol) of a 50% strength aqueous tetramethylammonium methylcarbonate solution. 10 min after the end of the metering operation the HCN concentration is only 140 ppm. Following neutralization with 4 g of H3PO4 the mixture is distilled. Following a first runoff of 3 g, there are obtained 422.6 g of isophorone and 476.7 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 96.2% based on HCN used and 98% based on isophorone converted.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Name
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 415 g (3 mol) of isophorone containing 12 g (0.077 mol) of tetraethylammonium cyanide there are added dropwise, over a period of 1 hour, 81 g (3 mol) of hydrogen cyanide at a reaction temperature of 108° C. Following a post-reacting period of 3 min the HCN concentration is 0.16%. The effluent is neutralized with 9 g of H3PO4 and distilled. There are obtained 15 g of isophorone and 443.6 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 89.6% based on HCN used and 93% based on converted isophorone. The distillation residues weigh 28.2 g, which is equivalent to 5.5% based on crude product used.
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4 g (0.021 mol) of triethylmethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone, over a period of 120 min and at a reaction temperature of 120° C. The HCN conversion at the end of the reaction is 99.9%. Following neutralization with 2.4g of H3PO4 the mixture is distilled. There are obtained 424.1 g of isophorone and 479.2 g of 3-cyano-3,5,5-trimethylcyclohexanone: the distillation residues weigh 12.8 g, this is equivalent to 1.4% based on the crude product used. The 3-cyano-3,5,5-trimethylcyclohexanone yield is thus 96.7% and the isophorone selectivity 99%.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In reaction apparatus equipped with a stirrer, condenser, thermometer and dripping funnel there are placed 622 g (4.5 mol) of isophorone and 4.47 g (30 mmol) of tetramethylammonium methylcarbonate. Over a period of 60 min there are added, at 120° C., 288.3 g of a mixture of isophorone and hydrocyanic acid (3 mol of HCN, 1.5mol Of isophorone). When all of said mixture has been added, the HCN concentration is 20 ppm. 3.5g of 85% strength H3PO4 are then added and the mixture is distilled at 0.1 mbar. There are obtained 426.6g of isophorone (99% based on converted isophorone) and 476.8 g of 3-cyano-3,5,5-trimethylcyclohexanone (96.2% based on HCN used).
Quantity
622 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.47 g
Type
catalyst
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isophorone
Reactant of Route 2
Isophorone
Reactant of Route 3
Isophorone
Reactant of Route 4
Isophorone
Reactant of Route 5
Isophorone
Reactant of Route 6
Isophorone

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